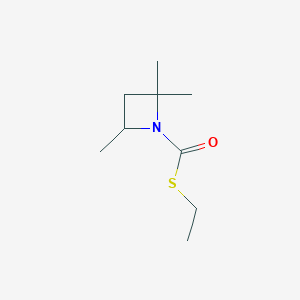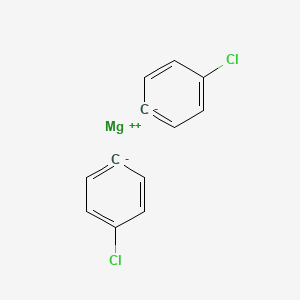
magnesium;chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium chlorobenzene, also known as phenylmagnesium chloride, is an organometallic compound that belongs to the class of Grignard reagents. These reagents are formed by the reaction of magnesium metal with alkyl or aryl halides, such as chlorobenzene. Grignard reagents are highly valued in organic chemistry due to their ability to form carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium chlorobenzene involves the reaction of chlorobenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The general procedure includes the following steps :
Drying the Glassware: All glassware must be scrupulously cleaned and dried to remove any moisture.
Initiation: Magnesium turnings are added to a flask containing dry ether, and a small amount of iodine or ethyl bromide is added to initiate the reaction.
Addition of Chlorobenzene: Chlorobenzene is added slowly to the flask, and the reaction mixture is stirred under reflux conditions.
Completion: The reaction is allowed to proceed until the magnesium is fully consumed, forming phenylmagnesium chloride.
Industrial Production Methods
In industrial settings, the production of Grignard reagents like magnesium chlorobenzene is scaled up using similar principles but with larger reactors and more controlled environments. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium chlorobenzene undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with various electrophiles.
Oxidation: Can be oxidized to form different products depending on the conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters and Acid Halides: Adds twice to esters and acid halides to form tertiary alcohols.
Epoxides: Adds to epoxides to form alcohols.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the starting material.
Carboxylic Acids: Formed when reacting with carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Magnesium chlorobenzene is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of magnesium chlorobenzene involves the formation of a highly reactive nucleophilic carbon center. This nucleophilic carbon can attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon, making it a strong nucleophile .
Vergleich Mit ähnlichen Verbindungen
Magnesium chlorobenzene is similar to other Grignard reagents, such as phenylmagnesium bromide and phenylmagnesium iodide. it is unique in its reactivity and ease of preparation. Some similar compounds include :
Phenylmagnesium Bromide: Similar reactivity but often more expensive to produce.
Phenylmagnesium Iodide: More reactive but less commonly used due to the higher cost of iodine.
Organolithium Compounds: Similar nucleophilicity but different reactivity patterns.
Magnesium chlorobenzene stands out due to its balance of reactivity, cost-effectiveness, and ease of preparation, making it a preferred choice in many synthetic applications.
Eigenschaften
CAS-Nummer |
50607-16-4 |
|---|---|
Molekularformel |
C12H8Cl2Mg |
Molekulargewicht |
247.40 g/mol |
IUPAC-Name |
magnesium;chlorobenzene |
InChI |
InChI=1S/2C6H4Cl.Mg/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2 |
InChI-Schlüssel |
OXVSYUWXLYYSKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)
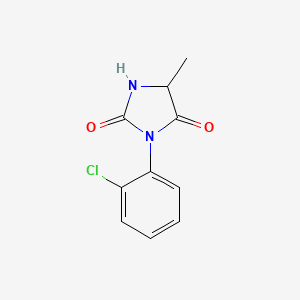
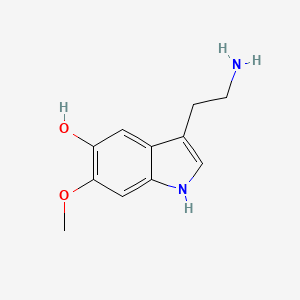
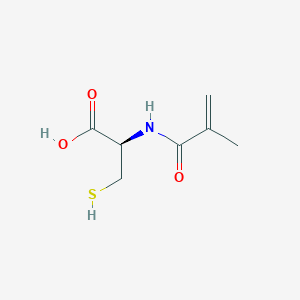
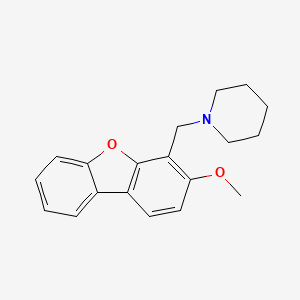
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
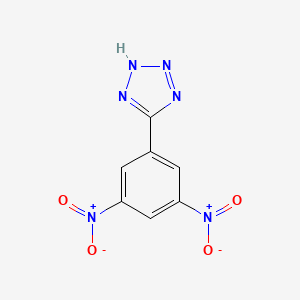
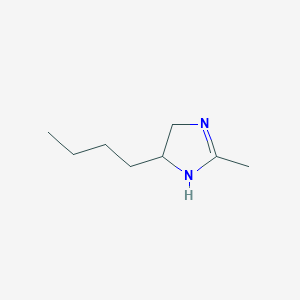


![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
